3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

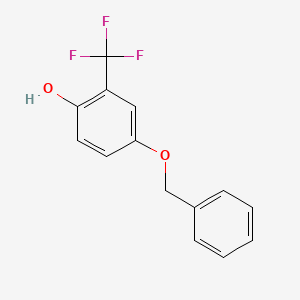

“3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C6H5N3O4 . It is also known as "3-carbamoyl-1,6-dihydro-6-oxo-2-pyrazinecarboxylic acid" .

Molecular Structure Analysis

The molecular weight of “this compound” is 183.12 . The exact mass is 183.028000 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The compound has a molecular weight of 183.12 .

科学的研究の応用

Bioconversion and Antimycobacterial Applications

Bioconversion for Antituberculous Agents

5-Hydroxypyrazine-2-carboxylic acid, a derivative of pyrazinecarboxylic acid, has been synthesized through bioconversion from 2-cyanopyrazine using Agrobacterium sp. DSM 6336. This compound serves as a crucial building block for creating new antituberculous agents. The developed fermentation process for this bioconversion resulted in a high product concentration and an optimized isolation method, yielding a total product yield of 80% (Wieser, Heinzmann, & Kiener, 1997).

Antimycobacterial Drug Potential

A series of esters of 3-aminopyrazine-2-carboxylic acid, synthesized as potential antimycobacterial drugs, exhibited significant in vitro antimicrobial activity. The most active compound in this series was hexyl 3-aminopyrazine-2-carboxylate, showing notable antimycobacterial activity against M. tuberculosis H37Rv (Doležal et al., 2013).

Structural Chemistry and Supramolecular Assemblies

Hydrogen-Bonding Patterns

The noncovalent interactions in complexes formed by 2,3,5,6-tetramethylpyrazine with various acid ligands have been extensively analyzed. The study showcases how these interactions direct the assembly of supramolecular architectures, crucial for understanding the formation and stability of organic complexes (Wang et al., 2014).

Lanthanide-Organic Frameworks

Novel lanthanide-organic coordination polymeric networks have been generated using 6-Hydroxypyridine-3-carboxylic acid and oxalic acid under hydrothermal conditions. These networks exhibit unique topologies and provide insights into the lanthanide contraction effect's role in directing the formation of such structures (Liu et al., 2009).

特性

IUPAC Name |

3-carbamoyl-6-oxo-1H-pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-5(11)3-4(6(12)13)9-2(10)1-8-3/h1H,(H2,7,11)(H,9,10)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOFEKDZTJAXDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(NC1=O)C(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2471186.png)

![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2471188.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)

![N-[[4-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2471199.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2471207.png)